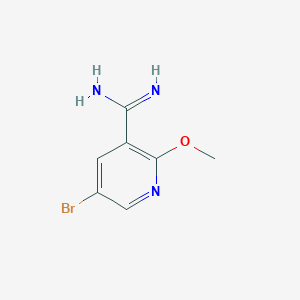
5-Bromo-2-methoxynicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxynicotinimidamide is a chemical compound that belongs to the class of brominated nicotinic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxynicotinimidamide typically involves the bromination of 2-methoxynicotinimidamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes steps such as protection of functional groups, bromination, and deprotection. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methoxynicotinimidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxynicotinimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxynicotinimidamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methoxynicotinic acid
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-methoxybenzamide
Comparison
Compared to similar compounds, 5-Bromo-2-methoxynicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group can enhance its solubility and reactivity, while the bromine atom can facilitate various substitution and coupling reactions.
Eigenschaften
Molekularformel |
C7H8BrN3O |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
5-bromo-2-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3H,1H3,(H3,9,10) |
InChI-Schlüssel |
PHDDERVBVJNFDL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Br)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)

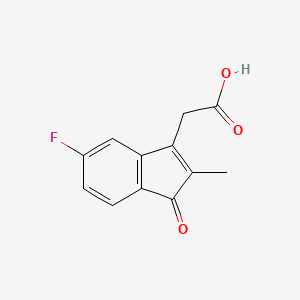
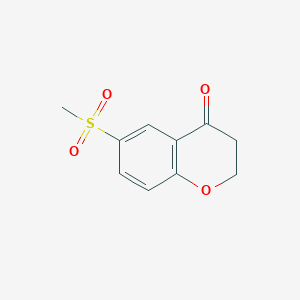
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
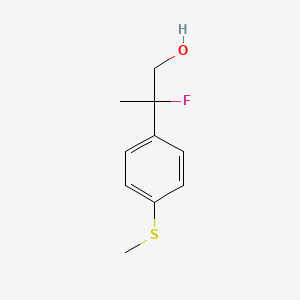
![5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
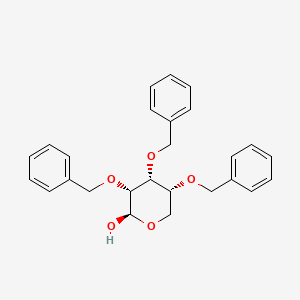
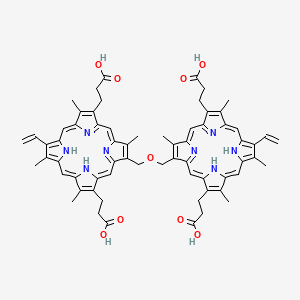
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
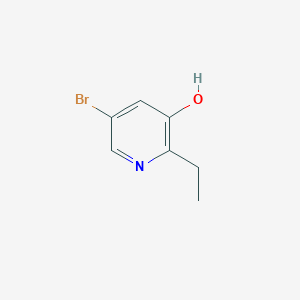
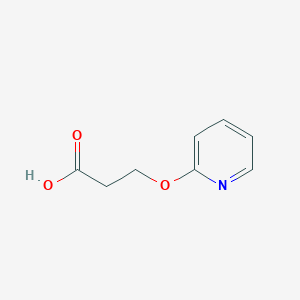
![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)
